molecular formula C13H13N3O4 B2568143 N1-(isoxazol-3-yl)-N2-(3-methoxybenzyl)oxalamide CAS No. 899974-53-9

N1-(isoxazol-3-yl)-N2-(3-methoxybenzyl)oxalamide

Cat. No. B2568143
CAS RN: 899974-53-9
M. Wt: 275.264
InChI Key: JBZBIHLHFSOSNS-UHFFFAOYSA-N
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Description

ISO-1 is a synthetic compound that was first developed as an inhibitor of macrophage migration inhibitory factor (MIF), a pro-inflammatory cytokine that is involved in various diseases such as cancer, autoimmune disorders, and sepsis. The discovery of ISO-1 as a MIF inhibitor has led to its investigation in various research fields, including immunology, oncology, and neurology.

Scientific Research Applications

Synthesis and Catalytic Application
N1-(Isoxazol-3-yl)-N2-(3-methoxybenzyl)oxalamide and its derivatives have been explored in the context of synthesis and catalytic applications. Specifically, Palladium(II) and Gold(I) complexes with N-heterocyclic carbene ligands, including derivatives of the compound, have been synthesized and investigated for their potential in catalytic processes. These studies indicate the compound's utility in organometallic chemistry and its potential role in catalysis, demonstrating its relevance in synthetic chemistry and material science applications (Ray et al., 2007).

Photodynamic Therapy for Cancer
Research has been conducted on zinc phthalocyanine derivatives, which are structurally related to this compound, for their use in photodynamic therapy (PDT) against cancer. These compounds, characterized by their singlet oxygen quantum yield and photophysical properties, demonstrate the potential of isoxazole derivatives in developing treatments for cancer through PDT. The high singlet oxygen quantum yield makes them effective as Type II photosensitizers, indicating a promising area of research for the treatment of cancer (Pişkin et al., 2020).

Neuroprotection Against Cell Damage
The compound's derivatives have been explored for their neuroprotective properties, particularly in the context of inhibiting Na+/Ca2+ exchange in neuronal cells. Research involving similar compounds has shown that selective inhibition of this exchange can protect against hypoxia/reoxygenation-induced neuronal cell damage. This suggests the potential for derivatives of this compound in developing neuroprotective therapies, highlighting its importance in neurological research and drug development (Iwamoto & Kita, 2006).

Antibacterial and Antimicrobial Properties
Studies have focused on the antibacterial and antimicrobial activities of metal complexes involving derivatives of this compound. These studies demonstrate the compound's potential in developing new antimicrobial agents. The research indicates that these complexes can exhibit significant activity against various microbial strains, suggesting an area of application in combating microbial resistance and developing new antimicrobial treatments (Qian, 2019).

Herbicide Development
Isoxazole derivatives, closely related to this compound, have been evaluated for their herbicidal activity. These studies have highlighted the potential of such compounds in agricultural applications, particularly in the development of herbicides. Their selective activity against various weeds and their safety profile for crops like rice make them candidates for further research in agrochemicals, indicating the compound's relevance in agricultural science (Hwang et al., 2005).

properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c1-19-10-4-2-3-9(7-10)8-14-12(17)13(18)15-11-5-6-20-16-11/h2-7H,8H2,1H3,(H,14,17)(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZBIHLHFSOSNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C(=O)NC2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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